molecular formula C7H13NO B13006919 (3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol

(3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol

Cat. No.: B13006919
M. Wt: 127.18 g/mol
InChI Key: ZOBDURRZNGBULZ-RRKCRQDMSA-N
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Description

(3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol is a bicyclic compound that features a cyclopentane ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor, such as a cyclopentane derivative, followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the ring structure or functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

(3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol: A stereoisomer with different spatial arrangement of atoms.

    5-fluorooctahydrocyclopenta[c]pyrrol-4-ol: A fluorinated derivative with potentially different chemical and biological properties.

Uniqueness

(3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol

InChI

InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2/t5-,6+,7+/m0/s1

InChI Key

ZOBDURRZNGBULZ-RRKCRQDMSA-N

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1CNC2)O

Canonical SMILES

C1CC(C2C1CNC2)O

Origin of Product

United States

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